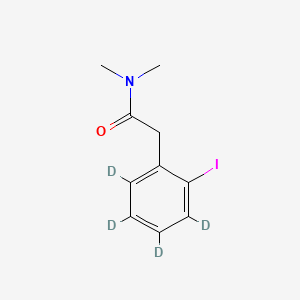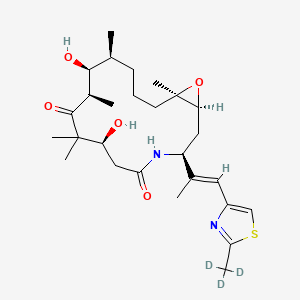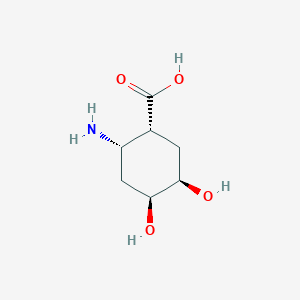![molecular formula C8H5N5O B13446968 Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
Pyrimido[1,2-a]purin-10(1H)-one-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a synthetic compound belonging to the class of oxopurines. It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the reaction of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, elimination of a one-carbon fragment, and recyclization into the desired product . The reaction conditions often include heating under reflux in the presence of a suitable solvent such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Wissenschaftliche Forschungsanwendungen
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves its interaction with nucleic acids. The compound can intercalate into DNA, causing structural distortions that lead to single-strand breaks. This property is particularly useful in studying DNA repair pathways and the effects of DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar tricyclic structure but differ in their functional groups and reactivity.
Oxopurines: Other oxopurines, such as xanthine and hypoxanthine, have similar core structures but different biological activities.
Uniqueness
Its ability to induce DNA damage sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H5N5O |
|---|---|
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI-Schlüssel |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
Isomerische SMILES |
C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2 |
Kanonische SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)




![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)



